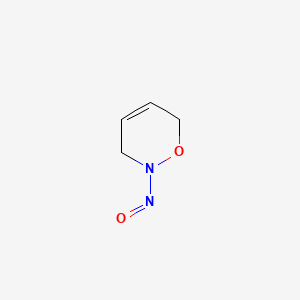

3,6-Dihydro-2-nitroso-2H-1,2-oxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Dihydro-2-nitroso-2H-1,2-oxazine is a useful research compound. Its molecular formula is C4H6N2O2 and its molecular weight is 114.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,6-dihydro-2-nitroso-2H-1,2-oxazine, and how do reaction conditions influence product yields?

Methodological Answer: The compound is synthesized via:

- Nitroso Diels-Alder (NDA) reactions : Nitrosobenzene reacts with dienes (e.g., α-pyrone) to form oxazine derivatives. However, isolation challenges may arise due to competing pathways (e.g., skeletal rearrangements or imino aldehyde formation) .

- Rhodium-catalyzed [3+3]-cycloaddition : Silyl nitronates react with enol diazoacetates to yield N-silyloxy-3,6-dihydro-2H-1,2-oxazines. Key parameters include catalyst choice (Rh₂(OAc)₄) and temperature control (60–80°C) to suppress side reactions .

- Nitrosobenzene-isoprene reactions : In benzene at 20°C, yields up to 42% are achieved, with purification via alumina column chromatography .

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer: Structural validation involves:

- X-ray crystallography : Single-crystal diffraction confirms chair conformations and bond angles (e.g., in platinum(II) complexes) .

- Spectroscopic analysis : NMR (e.g., δ 6.06–5.83 ppm for olefinic protons) and IR (N=O stretch at ~1500 cm⁻¹) provide functional group verification .

- Comparative studies : Contrast spectral data with saturated analogs (e.g., tetrahydro-2H-1,2-oxazines) to identify conjugation effects .

Q. What factors influence the reactivity of this compound in functionalization reactions?

Methodological Answer: Key factors include:

- Electron-withdrawing/donating substituents : Br or MeO groups on nitrones enhance cycloaddition yields by modulating electron density .

- Ring strain : The bicyclic structure participates in domino metathesis with alkenes, forming fused scaffolds like isoxazolo[2,3-a]pyridin-7-one .

- Solvent polarity : Nonpolar solvents (e.g., benzene) favor NDA reactions, while polar aprotic solvents stabilize intermediates in cycloadditions .

Advanced Research Questions

Q. How can researchers address discrepancies in toxicity data for this compound?

Methodological Answer: Contradictory findings (e.g., TDLo = 22 g/kg vs. LD50 = 900 mg/kg in rats) require:

- Dose-response curve analysis : Test multiple doses (e.g., 29.7–67.9 mg/kg) to identify threshold effects .

- Metabolic profiling : Assess nitroso compound degradation pathways (e.g., NOx emission upon heating) .

- Carcinogenicity screening : Use in vitro models (e.g., Ames test) to evaluate mutagenic potential, as N-nitroso compounds often show neoplastigenic activity .

Q. What strategies enable selective functionalization of this compound for heterocyclic synthesis?

Methodological Answer:

- Domino metathesis : React with external alkenes to form isoxazolo-pyridinones, followed by oxidation/reduction to diversify functionality .

- Asymmetric cyclization : Use enantiopure precursors (e.g., L-erythrose-derived nitrones) to access chiral oxazines for β-amino acid synthesis .

- Coordination chemistry : Platinum(II) complexes stabilize the oxazine ring, enabling ligand exchange for catalytic applications .

Q. What mechanistic insights explain the nitrogen inversion dynamics in this compound derivatives?

Methodological Answer:

- Quantum calculations : Density Functional Theory (DFT) predicts inversion barriers (ΔG‡ ≈ 15–20 kcal/mol) by modeling transition states .

- Kinetic NMR studies : Monitor line broadening at variable temperatures (e.g., 25–100°C) to determine activation parameters (Eₐ, ΔH‡) .

Q. How do catalytic systems influence the stereochemical outcomes of this compound synthesis?

Methodological Answer:

- Rhodium catalysis : Enables enantioselective [3+3]-cycloadditions via π-allyl intermediates, with diastereoselectivity modulated by chiral ligands .

- Organocatalysts : Proline derivatives promote α-oxyamination of enamines, followed by Wittig reactions to form oxazines .

Q. What thermodynamic studies are critical for optimizing the stability of this compound in storage?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (e.g., >150°C) to establish safe storage limits .

- Moisture sensitivity tests : Store under anhydrous conditions (sealed, 2–8°C) to prevent hydrolysis .

Q. What safety protocols are recommended for handling this compound given its toxicity profile?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and respiratory protection to avoid inhalation of NOx fumes .

- Waste disposal : Neutralize nitroso residues with alkaline permanganate before disposal to mitigate environmental risks .

Properties

CAS No. |

3276-41-3 |

|---|---|

Molecular Formula |

C4H6N2O2 |

Molecular Weight |

114.10 g/mol |

IUPAC Name |

2-nitroso-3,6-dihydrooxazine |

InChI |

InChI=1S/C4H6N2O2/c7-5-6-3-1-2-4-8-6/h1-2H,3-4H2 |

InChI Key |

JRIFTVNYAPUKTK-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCON1N=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.